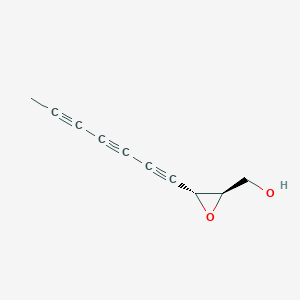
2,3-Epoxydeca-4,6,8-triyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Epoxydeca-4,6,8-triyn-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of alkynes, which are characterized by their triple bond between carbon atoms. The presence of an epoxy group in 2,3-Epoxydeca-4,6,8-triyn-1-ol makes it an important molecule in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 2,3-Epoxydeca-4,6,8-triyn-1-ol is not fully understood. However, it is believed that the epoxy group in this compound plays an important role in its biological activity. The epoxy group is known to react with nucleophiles, such as amino acids and proteins, which may lead to the formation of covalent bonds.
Effets Biochimiques Et Physiologiques
2,3-Epoxydeca-4,6,8-triyn-1-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have antifungal, antibacterial, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Epoxydeca-4,6,8-triyn-1-ol in lab experiments is its unique properties. It is a versatile building block that can be used for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high reactivity. It can react with other compounds in the lab, which may affect the outcome of experiments.
Orientations Futures
There are several future directions for the use of 2,3-Epoxydeca-4,6,8-triyn-1-ol in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, 2,3-Epoxydeca-4,6,8-triyn-1-ol is a unique chemical compound that has gained significant attention in scientific research. It has various applications in organic synthesis and has been shown to exhibit antifungal, antibacterial, and antitumor activities. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2,3-Epoxydeca-4,6,8-triyn-1-ol can be achieved through various methods. One of the most common methods is the reaction of 1,3-butadiyne with ethylene oxide in the presence of a catalyst. This method involves the addition of ethylene oxide to 1,3-butadiyne, followed by the elimination of water to form 2,3-Epoxydeca-4,6,8-triyn-1-ol.
Applications De Recherche Scientifique
2,3-Epoxydeca-4,6,8-triyn-1-ol has been widely used in scientific research due to its unique properties. It is commonly used as a building block for the synthesis of other organic compounds. It has also been used as a starting material for the synthesis of various natural products, such as polyacetylenes and terpenoids.
Propriétés
Numéro CAS |
155934-76-2 |
|---|---|
Nom du produit |
2,3-Epoxydeca-4,6,8-triyn-1-ol |
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
[(2R,3R)-3-hepta-1,3,5-triynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H8O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,8H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
DLTRTPLJAAMGPB-NXEZZACHSA-N |
SMILES isomérique |
CC#CC#CC#C[C@@H]1[C@H](O1)CO |
SMILES |
CC#CC#CC#CC1C(O1)CO |
SMILES canonique |
CC#CC#CC#CC1C(O1)CO |
Autres numéros CAS |
155934-76-2 |
Synonymes |
2,3-epoxydeca-4,6,8-triyn-1-ol trans-EDTO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



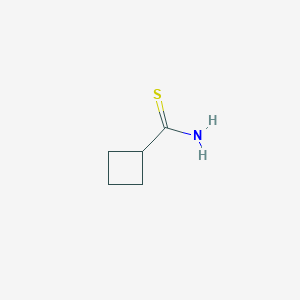
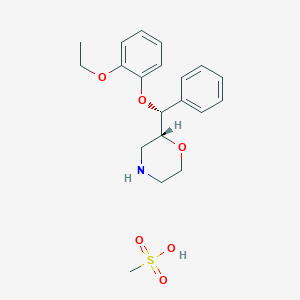
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
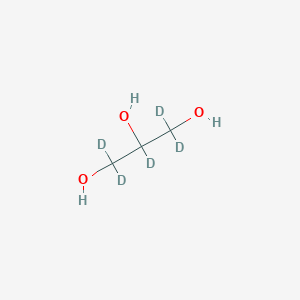
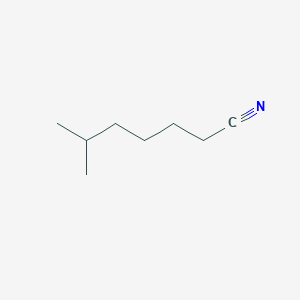
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
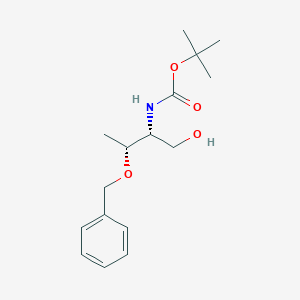
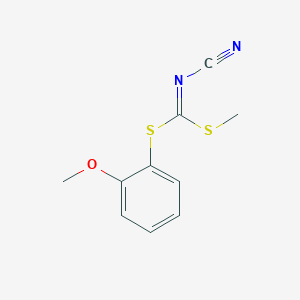
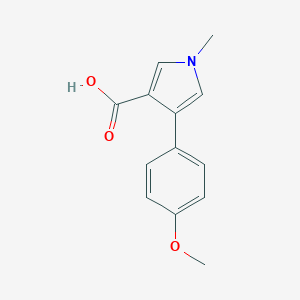
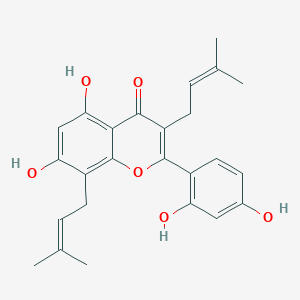
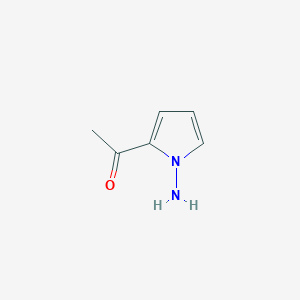
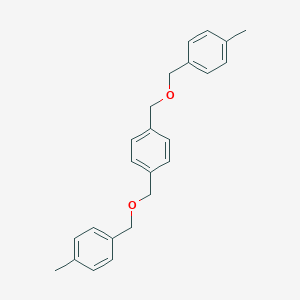
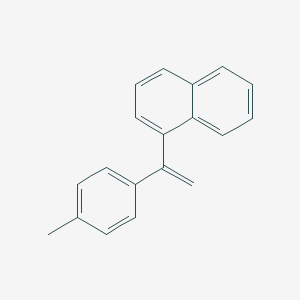
![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)